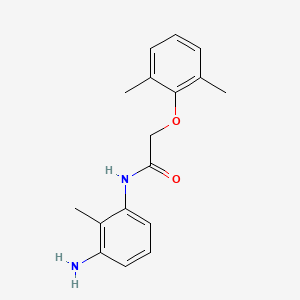

N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

Description

N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is a phenoxyacetamide derivative characterized by a 2,6-dimethylphenoxy group linked to an acetamide backbone and a substituted aniline moiety (3-amino-2-methylphenyl). Its molecular framework allows for hydrogen bonding via the amino group and hydrophobic interactions through the methyl substituents, influencing its binding affinity to biological targets .

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-6-4-7-12(2)17(11)21-10-16(20)19-15-9-5-8-14(18)13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOYSVQZRSZMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₁₇H₂₀N₂O₂

- CAS Number : 954563-00-9

- Molecular Weight : 306.15 g/mol

- Hazard Classification : Irritant .

Biological Activity

The biological activity of this compound can be evaluated through various assays to determine its effects on different biological systems. The compound's activity is often compared to other amide derivatives to establish its efficacy and safety profile.

The compound is thought to exert its biological effects through modulation of specific receptors or enzymes. For instance, studies have indicated that related compounds can influence the peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and glucose homeostasis .

Structure-Activity Relationships (SAR)

Research into SAR has shown that modifications in the chemical structure of amides can significantly impact their biological activities. For example:

- Unsubstituted vs. Substituted Amides : Unsubstituted phenyl derivatives often exhibit stronger agonistic activity compared to bulky amides, which tend to show weaker activities .

- Functional Groups : The presence of specific functional groups can enhance or diminish the compound's efficacy against targeted pathways, such as PPARα and PPARγ activation .

Case Studies and Research Findings

-

In Vitro Studies : A study investigating the inhibitory effects of various amide derivatives on CYP3A4 showed that this compound exhibited a moderate inhibition percentage at a concentration of 10 µM .

Compound % Inhibition at 10 µM This compound Moderate Control Compound A High Control Compound B Low - Pharmacokinetic Studies : Pharmacokinetic assessments indicated that structural modifications could lead to variations in bioavailability and half-life, impacting therapeutic outcomes .

- Animal Models : In vivo studies demonstrated that compounds similar to this compound showed promise in reducing plasma glucose levels without significant weight gain, suggesting a favorable profile for treating metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Anticonvulsant Activity

R-(−)-2-(2,6-Dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide ()

- Structure: Differs in the amide substituent (1-hydroxypropan-2-yl vs. 3-amino-2-methylphenyl).

- Activity : Demonstrated potent anticonvulsant effects (MES ED50 = 12.00 mg/kg in rats, p.o.) and underwent safety profiling, including cytotoxicity and metabolic stability assays .

- Key Difference: The hydroxyl group in the side chain enhances solubility but may reduce blood-brain barrier penetration compared to the amino group in the target compound.

2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide ()

- Structure: Features a sulfamoylphenyl group instead of the amino-methylphenyl group.

- Molecular Formula : C16H18N2O4S (vs. C17H20N2O2 for the target compound).

Agrochemical Derivatives

Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) ()

- Structure: Contains a methoxy-oxazolidinyl group instead of the amino-methylphenyl moiety.

- Use : Fungicide, highlighting how side-chain modifications shift applications from pharmaceuticals to agrochemicals .

- Key Insight: The 2,6-dimethylphenoxy group is retained, but the acetamide’s substitution determines target specificity.

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()

- Structure: Chloro and methoxymethyl substituents replace the amino-methylphenyl group.

- Use : Herbicide, emphasizing that halogenation and alkylation of the acetamide nitrogen favor pesticidal activity over therapeutic effects .

Pharmacologically Relevant Analogs

N-(3-Amino-2-methylphenyl)-2-(2,4-difluorophenoxy)acetamide ()

- Structure: Replaces 2,6-dimethylphenoxy with 2,4-difluorophenoxy.

- Molecular Weight : 292.28 g/mol (vs. ~284.36 g/mol for the target compound).

2-(2,6-Dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide ()

- Structure: Ethoxyphenyl group replaces the amino-methylphenyl moiety.

- Physicochemical Properties: Higher lipophilicity (predicted logP ~3.5) due to the ethoxy group, contrasting with the target compound’s polar amino group .

Crystallographic and Stability Comparisons

N-(2,6-Dimethylphenyl)acetamide Derivatives ()

- Structural Features: Similar 2,6-dimethylphenoxy backbone but lack the 3-amino-2-methylphenyl group.

- Crystal Packing : Forms N–H⋯O hydrogen-bonded chains, a motif likely shared with the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Anticonvulsant Potential: The target compound’s amino group may enhance CNS penetration compared to hydroxylated analogs like the compound in , but this requires validation via pharmacokinetic studies .

- Agrochemical vs. Pharmaceutical Design: Substituents on the acetamide nitrogen dictate functional divergence. Electrophilic groups (e.g., chloro in alachlor) favor pesticidal activity, while polar groups (e.g., amino) align with drug development .

- Solubility and Stability: The amino group in the target compound improves aqueous solubility relative to ethoxy or alkylated analogs, as seen in , but may reduce metabolic stability compared to fluorinated derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically begins with 2,6-dimethylphenol, which undergoes alkylation to introduce the methylethyl chain. Subsequent acylation with acetic anhydride or acetyl chloride forms the acetamide moiety . Key intermediates (e.g., 2-(2,6-dimethylphenoxy)-1-methylethanol) are characterized via NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry. Purity is assessed using HPLC with UV detection (λ = 254 nm). Reaction conditions (pH, temperature) must be optimized to avoid side products like over-oxidized phenoxy derivatives .

Q. How is stereochemical purity ensured during synthesis, particularly for the (S)-configured derivatives?

- Methodological Answer : Chiral HPLC or polarimetry is employed to verify enantiomeric excess. For example, using a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase resolves enantiomers. Asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic catalysis, can enhance stereoselectivity. X-ray crystallography may confirm absolute configuration .

Q. What analytical techniques are critical for structural elucidation and stability testing?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (COSY, HSQC, HMBC) maps connectivity. Stability under stress conditions (e.g., heat, light, pH) is evaluated via accelerated degradation studies. For example, thermal gravimetric analysis (TGA) assesses decomposition temperatures, and UV-Vis spectroscopy monitors photodegradation kinetics .

Advanced Research Questions

Q. How do conflicting data on neuroprotective efficacy arise across in vitro vs. in vivo models, and how can these discrepancies be resolved?

- Methodological Answer : In vitro assays (e.g., SH-SY5Y cells) may show dopamine modulation due to direct receptor interactions, while in vivo models (rodents) account for pharmacokinetic factors like blood-brain barrier penetration . To resolve contradictions, conduct pharmacokinetic profiling (e.g., LC-MS/MS for plasma/brain concentration) and correlate with behavioral outcomes. Adjust dosing regimens or use prodrug strategies to improve bioavailability .

Q. What strategies validate the compound’s mechanism of action when targeting enzymes like COX-2 or kinases?

- Methodological Answer : Use knockout cell lines (e.g., CRISPR-Cas9 COX-2⁻/⁻) to isolate target effects. Competitive binding assays (SPR, ITC) quantify affinity, while molecular dynamics simulations predict binding poses. For kinase inhibition, perform phosphoproteomics to identify downstream signaling changes .

Q. How can researchers address poor aqueous solubility in preclinical testing?

- Methodological Answer : Employ co-solvents (e.g., PEG-400, cyclodextrins) or nanoformulations (liposomes, micelles). Solubility is measured via shake-flask method with UV quantification. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption, guiding formulation adjustments .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer : Standardize synthesis protocols (e.g., fixed reaction times, controlled reagent ratios) and implement QC checks (HPLC purity >98%). Use reference standards (e.g., USP-grade) for bioassays. Include positive controls (e.g., lidocaine for local anesthetic studies) to normalize inter-experimental variability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between MTT and LDH assays?

- Methodological Answer : MTT measures mitochondrial activity, while LDH detects membrane integrity. Discrepancies may indicate sublethal mitochondrial dysfunction without cell death. Combine assays with flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Replicate under varied oxygen levels (normoxia vs. hypoxia) to assess metabolic context dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.